dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
Overview
Description
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chemical compound with the molecular formula C10H16O8 and a molecular weight of 264.23 g/mol . This compound is characterized by its unique dioxane ring structure, which is substituted with methoxy and methyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate typically involves the reaction of appropriate dioxane derivatives with methoxy and methyl substituents. One common method involves the use of D-(-)-tartaric acid as a starting material, which undergoes esterification and subsequent cyclization to form the desired dioxane ring . The reaction conditions often include the use of acid or base catalysts, appropriate solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted dioxane derivatives .
Scientific Research Applications
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a model compound for studying dioxane ring systems.
Medicine: Research into its potential therapeutic applications, such as drug development and pharmacological studies, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The dioxane ring structure may also play a role in its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2S,3S,5S,6S)-5,6-diethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate: This compound has ethoxy groups instead of methoxy groups, which can affect its chemical reactivity and biological activity.
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-diyl dimethanol: This compound has additional hydroxyl groups, which can influence its solubility and interaction with biological systems.
Uniqueness
Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDSXIYWZMWIAF-OSTYVCCYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571728 | |
Record name | Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241811-65-4 | |
Record name | Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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